molecular formula C15H21NO2 B5181526 1-(2-phenoxypropanoyl)azepane

1-(2-phenoxypropanoyl)azepane

Cat. No. B5181526
M. Wt: 247.33 g/mol
InChI Key: VWAAHLGLSXESJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-phenoxypropanoyl)azepane, also known as PPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPA is a cyclic amine that belongs to the class of azepanes. It has a molecular formula of C16H23NO2 and a molecular weight of 261.36 g/mol.

Mechanism of Action

1-(2-phenoxypropanoyl)azepane's mechanism of action is complex and not fully understood. However, it is believed to act as a dopamine receptor agonist, specifically targeting the D1 and D2 receptor subtypes. 1-(2-phenoxypropanoyl)azepane has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 1-(2-phenoxypropanoyl)azepane increases the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
1-(2-phenoxypropanoyl)azepane has been shown to have a range of biochemical and physiological effects. In animal studies, 1-(2-phenoxypropanoyl)azepane has been shown to increase dopamine release in the brain, leading to improved mood and motivation. 1-(2-phenoxypropanoyl)azepane has also been shown to inhibit the formation of amyloid-beta plaques in the brain, leading to improved cognitive function in animal models of Alzheimer's disease. Additionally, 1-(2-phenoxypropanoyl)azepane has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-phenoxypropanoyl)azepane in lab experiments is its ability to act as a dopamine receptor agonist. This makes it a useful tool for studying the role of dopamine in the brain. Additionally, 1-(2-phenoxypropanoyl)azepane's ability to inhibit the formation of amyloid-beta plaques makes it a useful tool for studying Alzheimer's disease.
However, there are also limitations to using 1-(2-phenoxypropanoyl)azepane in lab experiments. One limitation is its potential toxicity. 1-(2-phenoxypropanoyl)azepane has been shown to be toxic to certain cell types at high concentrations. Additionally, 1-(2-phenoxypropanoyl)azepane's mechanism of action is not fully understood, making it difficult to interpret the results of experiments using 1-(2-phenoxypropanoyl)azepane.

Future Directions

There are several future directions for research on 1-(2-phenoxypropanoyl)azepane. One area of research could focus on developing more selective dopamine receptor agonists based on the structure of 1-(2-phenoxypropanoyl)azepane. This could lead to the development of more effective treatments for mood disorders such as depression.
Another area of research could focus on developing 1-(2-phenoxypropanoyl)azepane analogs with improved potency and selectivity. This could lead to the development of more effective treatments for Alzheimer's disease.
Finally, future research could focus on further elucidating the mechanism of action of 1-(2-phenoxypropanoyl)azepane. This could lead to a better understanding of the role of dopamine in the brain and the development of more effective treatments for a range of neurological disorders.

Synthesis Methods

1-(2-phenoxypropanoyl)azepane can be synthesized using a variety of methods, including the reaction of 2-phenoxypropionyl chloride with azepane in the presence of a base. Another method involves the reaction of 2-phenoxypropionic acid with azepane in the presence of a dehydrating agent such as thionyl chloride. The resulting 1-(2-phenoxypropanoyl)azepane can then be purified through recrystallization or column chromatography.

Scientific Research Applications

1-(2-phenoxypropanoyl)azepane has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on 1-(2-phenoxypropanoyl)azepane's ability to act as a dopamine receptor agonist. Dopamine is a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward. 1-(2-phenoxypropanoyl)azepane has been shown to increase dopamine release in the brain, leading to improved mood and motivation.
Another area of research has investigated 1-(2-phenoxypropanoyl)azepane's potential as a treatment for Alzheimer's disease. Alzheimer's is a neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques in the brain. 1-(2-phenoxypropanoyl)azepane has been shown to inhibit the formation of these plaques, leading to improved cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

1-(azepan-1-yl)-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-13(18-14-9-5-4-6-10-14)15(17)16-11-7-2-3-8-12-16/h4-6,9-10,13H,2-3,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAAHLGLSXESJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCCC1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azepan-1-yl)-2-phenoxypropan-1-one

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